sodium;dimethyl-oxido-phenylsilane
Description
Sodium dimethyl-oxido-phenylsilane (C₈H₁₁OSiNa) is an organosilicon compound featuring a phenyl group, two methyl groups, and an oxido ligand (O⁻) bonded to a silicon atom, with sodium as the counterion. Its structure can be represented as (CH₃)₂(C₆H₅)Si–O⁻Na⁺. This compound is likely synthesized via deprotonation of dimethylphenylsilanol (CH₃)₂(C₆H₅)Si–OH using a strong base like sodium hydride. The oxido group confers ionic character, enhancing solubility in polar solvents and reactivity as a nucleophile or base. Applications may include catalysis, intermediates in silicone chemistry, or precursors for functionalized siloxanes .
Properties
IUPAC Name |
sodium;dimethyl-oxido-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11OSi.Na/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZJKOMUCXNLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C1=CC=CC=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;dimethyl-oxido-phenylsilane involves several steps, including the preparation of intermediates and the final coupling reaction. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. The exact synthetic route can vary depending on the desired application and the availability of starting materials.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
sodium;dimethyl-oxido-phenylsilane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, and various organic solvents.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while substitution reactions may yield compounds with different functional groups.
Scientific Research Applications
sodium;dimethyl-oxido-phenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of sodium;dimethyl-oxido-phenylsilane involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
| Compound | Molecular Formula | CAS | Substituents | Key Functional Groups |
|---|---|---|---|---|
| Sodium dimethyl-oxido-phenylsilane | C₈H₁₁OSiNa | Not found | Ph, Me, O⁻Na⁺ | Ionic oxido, phenyl |
| Dichlorodimethylsilane | C₂H₆Cl₂Si | 75-78-5 | Cl, Cl, Me, Me | Halogenated silane |
| Diethoxydiphenylsilane | C₁₆H₂₀O₂Si | 2553-19-7 | Ph, Ph, OEt, OEt | Ethoxy, phenyl |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 107-46-0 | Me, Me, O–SiMe₃ | Neutral siloxane |
Key Differences :
- Ionic vs. Neutral Character : Sodium dimethyl-oxido-phenylsilane is ionic, unlike neutral analogs (e.g., hexamethyldisiloxane), enhancing its solubility in polar solvents .
- Reactivity : The oxido group (O⁻) makes it a strong nucleophile, whereas dichlorodimethylsilane reacts via hydrolysis to form silicones . Ethoxy groups in diethoxydiphenylsilane hydrolyze more slowly than chlorides .
Reactivity and Stability
- Hydrolysis: Dichlorodimethylsilane reacts vigorously with water to form HCl and siloxanes . Sodium dimethyl-oxido-phenylsilane may hydrolyze in acidic conditions to regenerate the silanol, but its ionic nature stabilizes it in basic media. Diethoxydiphenylsilane undergoes slower hydrolysis, producing ethanol and silanols .
Thermal Stability :
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